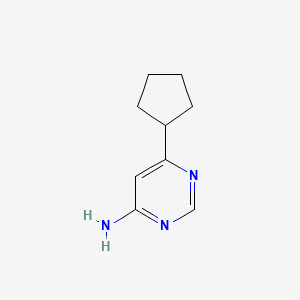

6-Cyclopentylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Organic Synthesis

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and pharmaceuticals. mdpi.combenthamscience.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its biocompatibility is well-established. benthamscience.com This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

The versatility of the pyrimidine core allows for diverse chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. mdpi.com This has led to the development of pyrimidine-containing drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) active agents. mdpi.comekb.eg Fused pyrimidine systems, such as purines and pyrido[2,3-d]pyrimidines, are also prominent in medicinal chemistry, with examples including kinase inhibitors used in cancer therapy. rsc.orgrsc.orgrsc.org The ability of the pyrimidine scaffold to serve as a bioisostere for other aromatic systems further enhances its utility in drug design. mdpi.com

The Cyclopentyl Moiety as a Structural Feature in Bioactive Compounds

The cyclopentyl group, a five-membered alicyclic ring, is a significant structural feature in many bioactive compounds. Its incorporation into a molecule can profoundly influence its physical, chemical, and biological properties. fiveable.me The presence of a cyclopentyl moiety can alter a compound's boiling point, melting point, and reactivity compared to its acyclic counterparts. fiveable.me

From a medicinal chemistry perspective, the cyclopentyl group's impact on a molecule's three-dimensional structure and conformational preferences is of particular importance. fiveable.me This can facilitate specific binding interactions with biological targets like enzymes and receptors. fiveable.me For instance, replacing other alkyl or aryl groups with a cyclopentyl moiety has been explored to improve the potency and reduce the lipophilicity of drug candidates. researchgate.net Furthermore, the cyclopentyl group has been utilized as a protective group in organic synthesis, demonstrating its stability under various reaction conditions. tandfonline.com Its incorporation into drug molecules has been seen in various therapeutic areas, including antiviral and anticancer agents. researchgate.net

Research Trajectories and Current Standing of 6-Cyclopentylpyrimidin-4-amine in Academic Inquiry

The compound this compound and its derivatives are subjects of ongoing academic and industrial research, primarily within the domain of medicinal chemistry. Research has highlighted its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

For example, derivatives of cyclopentyl-substituted pyrimidines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy. smolecule.com Specifically, N-cyclopentylpyrimidin-4-amine derivatives have been synthesized and evaluated for their inhibitory activity against various kinases. The synthesis of various substituted (cyclopentyl[d]pyrimidin-4-yl)piperazine compounds, which are intermediates for potent inhibitors of protein kinases, has also been a focus of research. google.com

The chemical reactivity of the this compound scaffold lends itself to the generation of diverse chemical libraries for biological screening. For instance, the chlorine atom in related chloro-substituted cyclopentylpyrimidines can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups. rsc.org This synthetic tractability, combined with the favorable properties imparted by the pyrimidine and cyclopentyl components, positions this compound as a valuable building block in the quest for novel bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopentylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c10-9-5-8(11-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBWXMMQNWHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305651 | |

| Record name | 6-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159819-92-7 | |

| Record name | 6-Cyclopentyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159819-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclopentyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Cyclopentylpyrimidin 4 Amine and Its Pyrimidine Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the pyrimidine scaffold and its subsequent functionalization are central to obtaining the target compound. Key strategies often rely on nucleophilic substitution reactions to introduce the desired amine groups.

Nucleophilic aromatic substitution (SNAr) is a predominant method for introducing amine substituents onto the pyrimidine ring. This approach takes advantage of halogenated pyrimidine precursors, where the halogen atoms act as effective leaving groups that can be displaced by nucleophiles such as primary or secondary amines.

A direct and widely utilized method for synthesizing precursors to 6-Cyclopentylpyrimidin-4-amine involves the reaction of a dihalogenated pyrimidine with cyclopentylamine. The differential reactivity of the halogen atoms on the pyrimidine ring can often be exploited to achieve selective substitution. A common precursor used in this context is 5-bromo-2,4-dichloropyrimidine.

The synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a key intermediate, is achieved by reacting 5-bromo-2,4-dichloropyrimidine with cyclopentylamine. chemicalbook.comchemicalbook.com In a typical procedure, 5-bromo-2,4-dichloropyrimidine is dissolved in a solvent such as dioxane at room temperature. chemicalbook.comchemicalbook.com Subsequently, cyclopentylamine is added to the solution, and the reaction mixture is stirred for several hours to ensure completion. chemicalbook.comchemicalbook.com The product is then isolated through a standard workup procedure, which involves dilution with a solvent like ethyl acetate, washing with brine, and drying over an anhydrous salt such as magnesium sulfate. chemicalbook.comchemicalbook.com This specific reaction has been reported to yield the crude product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, in high yield. chemicalbook.comchemicalbook.com

Table 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Reported Yield (Crude) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2,4-dichloropyrimidine | Cyclopentylamine | Dioxane | Room Temperature | 6 hours | 100% | chemicalbook.comchemicalbook.com |

An alternative strategy for constructing aminopyrimidines involves the use of nitropyrimidine precursors. The nitro group is a strong electron-withdrawing group, which activates the pyrimidine ring for nucleophilic aromatic substitution of leaving groups, such as chlorine atoms. This strategy can be adapted for the synthesis of various aminopyrimidine derivatives.

The synthesis can begin with a suitable precursor like 4,6-dichloro-5-nitropyrimidine, which can be prepared by treating 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride. chemicalbook.com The presence of the nitro group and two chlorine atoms allows for sequential substitution reactions. In a hypothetical pathway towards a diaminopyrimidine structure, one of the chlorine atoms can be selectively displaced by an amine. Subsequently, the nitro group can be chemically reduced to a primary amine, yielding a diaminopyrimidine derivative. This multi-step process offers a versatile route to highly functionalized pyrimidines. researchgate.netresearchgate.net

To maximize the efficiency of the synthesis and the quality of the final product, careful optimization of reaction conditions is essential. Key parameters that are often investigated include the choice of solvents and bases, as well as the reaction temperature and duration. researchgate.net

The selection of an appropriate solvent and base is crucial for the success of nucleophilic substitution reactions on chloropyrimidines. These reactions generate hydrochloric acid (HCl) as a byproduct, which must be neutralized to allow the reaction to proceed to completion and to prevent unwanted side reactions.

Bases: Sterically hindered, non-nucleophilic bases are commonly employed as proton scavengers. chemicalbook.comadvancedchemtech.com N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a frequently used example. advancedchemtech.comwikipedia.org Its bulky isopropyl groups prevent it from acting as a nucleophile and competing with the desired amine reactant, ensuring it functions solely to neutralize the acid generated. chemicalbook.com Triethylamine is another common choice that is structurally similar to DIPEA and can often be used interchangeably. chemicalbook.com

Solvents: The reaction solvent can significantly influence reaction rates. For amination reactions, solvents such as dioxane have been successfully used. chemicalbook.comchemicalbook.com Studies on related heterocyclic systems have shown that more polar solvents, including water or alcohols like methanol (MeOH) and ethanol (EtOH), can increase the reaction rate, potentially by stabilizing a polar transition state. acs.org However, the use of alcoholic solvents carries the risk of competing solvolysis reactions, where the solvent itself acts as a nucleophile. acs.org

Table 2: Common Solvents and Bases in Pyrimidine Amination

| Category | Compound | Role / Observation | Reference |

|---|---|---|---|

| Base | N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic proton scavenger. | chemicalbook.comadvancedchemtech.comwikipedia.org |

| Base | Triethylamine | Common non-nucleophilic base, structurally similar to DIPEA. | chemicalbook.com |

| Solvent | Dioxane | Effective solvent for amination of dichloropyrimidines. | chemicalbook.comchemicalbook.com |

| Solvent | Water, Methanol, Ethanol | Polar solvents that can increase reaction rates. | acs.org |

| Solvent | Alcohols (e.g., MeOH) | May lead to competing solvolysis side reactions. | acs.org |

Temperature and reaction duration are critical parameters that must be controlled to achieve high yield and purity. For the amination of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine, the reaction proceeds to completion over 6 hours at room temperature. chemicalbook.comchemicalbook.com

Scalability Considerations in Synthetic Design

The industrial-scale synthesis of this compound and related 4-aminopyrimidines necessitates a strategic approach that prioritizes safety, cost-effectiveness, and environmental sustainability. A scalable synthesis route is characterized by several key factors, including the use of readily available and inexpensive starting materials, the avoidance of hazardous reagents and reaction conditions, and the minimization of purification steps, particularly chromatographic separations which are often impractical on a large scale.

Key considerations for the scalable synthesis of this compound would involve:

Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is crucial. For example, the use of certain reagents might be avoided due to safety concerns at a larger scale. kisti.re.kr

Waste Minimization: The selection of reactions with high atom economy and the use of catalytic rather than stoichiometric reagents are important for reducing waste and improving the environmental footprint of the synthesis.

Crystallization-based Purification: Developing conditions that allow for the purification of the final product and key intermediates by crystallization is highly desirable for large-scale production, as it is generally more cost-effective and efficient than chromatography.

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives through various chemical transformations. These modifications can be broadly categorized into the introduction of substituents on the pyrimidine ring and the construction of fused polycyclic systems.

Introduction of Additional Substituents on the Pyrimidine Ring

The pyrimidine ring can be functionalized through electrophilic halogenation, with the C5 position being a common site for such reactions. The amino group at C4 and the cyclopentyl group at C6 are electron-donating and can activate the ring towards electrophilic substitution.

Bromination of pyrimidine and its derivatives has been successfully achieved using various brominating agents. For instance, the bromination of pyrimidine hydrochloride to yield 5-bromopyrimidine can be carried out in an inert aromatic solvent at elevated temperatures. google.com A process for the bromination of pyrimidine has been developed that is suitable for commercial use, involving the addition of bromine to a heated mixture of a pyrimidine hydrogen halide salt in a solvent such as nitrobenzene. google.com

For a substrate like this compound, direct bromination at the C5 position is a feasible strategy to introduce a handle for further functionalization. Reagents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are often employed for the C5 bromination of pyrimidine nucleosides and could be adapted for this purpose. researchgate.net The resulting 5-bromo-6-cyclopentylpyrimidin-4-amine is a key intermediate for subsequent cross-coupling reactions.

Table 1: Examples of Bromination Reactions on Pyrimidine Scaffolds

| Starting Material | Brominating Agent | Product | Reference |

| Pyrimidine hydrochloride | Bromine | 5-Bromopyrimidine | google.com |

| 2-Amino-4,6-dimethylpyrimidine | Not specified | 5-Bromo-2-amino-4,6-dimethylpyrimidine | acs.org |

| Pyrimidine nucleosides | 1,3-Dibromo-5,5-dimethylhydantoin | C-5 Bromo pyrimidine nucleosides | researchgate.net |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of heterocyclic compounds. The 5-halo derivative of this compound is an ideal substrate for such transformations.

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prime example. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org By applying this methodology to 5-bromo-6-cyclopentylpyrimidin-4-amine, a variety of alkynyl groups can be introduced at the C5 position. A convenient synthetic protocol for diverse 4,5-disubstituted pyrimidines has been developed using Sonogashira reactions. tandfonline.com

Other palladium-catalyzed reactions, such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings, can also be employed to introduce a wide array of substituents, further diversifying the chemical space around the this compound core.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization

| Reaction Type | Coupling Partners | Catalyst System | Product Type |

| Sonogashira | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) cocatalyst, Amine base | Alkynyl-substituted pyrimidine |

| Suzuki-Miyaura | Boronic acid, Aryl/Vinyl halide | Pd catalyst, Base | Aryl/Vinyl-substituted pyrimidine |

| Heck | Alkene, Aryl/Vinyl halide | Pd catalyst, Base | Alkenyl-substituted pyrimidine |

| Buchwald-Hartwig | Amine/Alcohol, Aryl/Vinyl halide | Pd catalyst, Base | Amino/Alkoxy-substituted pyrimidine |

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-catalyzed methods, particularly in the synthesis of fused heterocyclic systems. Copper catalysis can facilitate annulation reactions, where a new ring is formed onto the existing pyrimidine core.

For example, copper-catalyzed [3+3] annulation reactions have been developed for the synthesis of pyrimidines from amidines and saturated ketones. acs.orgacs.org While this method builds the pyrimidine ring itself, the principles can be extended to the derivatization of pre-existing pyrimidines. Copper-based catalytic systems have also been developed for the formal [3+1+2] annulations to produce highly substituted 2-aminopyrimidines. rsc.orgrsc.org

In the context of derivatizing this compound, a copper-catalyzed intramolecular cyclization of a suitably functionalized precursor could lead to the formation of a fused ring system. For instance, a C5-alkynyl substituted pyrimidine could potentially undergo a copper-catalyzed intramolecular cyclization to form a fused five- or six-membered ring.

Formation of Polycyclic Heterocycles Incorporating the Cyclopentylpyrimidin-4-amine Moiety

The this compound moiety can serve as a foundational building block for the construction of more complex polycyclic and fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

One common strategy involves the use of a di-functionalized pyrimidine precursor that can undergo cyclization to form a new ring. For example, a 5-amino-6-substituted pyrimidine can be a key intermediate for the synthesis of fused systems like pteridines.

Several methods have been reported for the synthesis of fused pyrimidine systems:

Pyrazolo[3,4-d]pyrimidines: These can be synthesized through a three-component reaction to construct the fused six-membered ring. nih.gov The 4-aminopyrazolopyrimidine scaffold is a well-known structure in the design of kinase inhibitors. nih.gov

Thiazolo[4,5-d]pyrimidines: New fused heterocycles of this type have been synthesized via a Michael addition reaction. researchgate.net

Pyrimido[2,1-b] acs.orgacs.orgthiazines: These can be prepared through a one-pot three-component reaction. nih.gov

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is a crucial heterocyclic motif found in numerous biologically active molecules. nih.gov A common strategy to construct this system involves building the pyrrole ring onto a pre-existing pyrimidine core. One effective method utilizes a Sonogashira coupling followed by an intramolecular cyclization.

A representative synthesis starts from a halogenated pyrimidine. For instance, 5-bromo-2,4-dichloropyrimidine can be selectively N-alkylated with cyclopentylamine at the more reactive C4 position to yield 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. tandfonline.com This intermediate serves as a versatile precursor for subsequent elaborations.

The key steps in the synthesis of a 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative from this intermediate are outlined below: tandfonline.com

Sonogashira Coupling: The bromo-pyrimidine intermediate is coupled with a suitable alkyne, such as 3,3-diethoxy-1-propyne, under palladium catalysis. This reaction introduces the carbon framework necessary for the pyrrole ring.

Intramolecular Cyclization: The resulting alkyne-substituted pyrimidine is treated with a reagent like tetrabutylammonium fluoride (TBAF) to induce cyclization, forming the fused pyrrolo[2,3-d]pyrimidine ring system.

Hydrolysis and Oxidation: The diethoxymethyl group introduced during the coupling can then be hydrolyzed to an aldehyde using acidic conditions. This aldehyde can be further oxidized to a carboxylic acid using an oxidizing agent like Oxone. tandfonline.com

The following table summarizes a specific synthetic sequence starting from the N-alkylation of a dichloropyrimidine. tandfonline.com

Table 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-bromo-2,4-dichloropyrimidine | Cyclopentylamine, N,N-diisopropylethylamine, EtOAc, r.t. | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 85% |

| 2 | 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 3,3-diethoxypropyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-5-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | Moderate |

| 3 | Product from Step 2 | Tetrabutylammonium fluoride (TBAF) | 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | - |

| 4 | Product from Step 3 | Hydrochloric acid (HCl) | 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde | - |

Preparation of Purine Analogs

Purine analogs represent another important class of derivatives that can be accessed from 4-aminopyrimidine precursors like this compound. The Traube synthesis is a classical and versatile method for constructing the imidazole ring of a purine onto a pyrimidine ring. pharmaguideline.com This methodology involves the introduction of a nitroso or nitro group at the 5-position of the pyrimidine, followed by reduction to an amino group and subsequent cyclization with a one-carbon unit. pharmaguideline.com

To apply this to this compound, the synthesis would proceed through the following general steps:

Nitrosation/Nitration: An electrophilic substitution reaction at the C5 position of the pyrimidine ring, which is activated by the two amino groups at positions 4 and 6 (assuming a 4,6-diamino precursor). This is typically achieved using nitrous acid (from NaNO₂) or a nitrating agent.

Reduction: The C5-nitroso or nitro group is reduced to an amino group, yielding a pyrimidine-4,5-diamine derivative. Common reducing agents include ammonium sulfide or catalytic hydrogenation. pharmaguideline.com

Cyclization: The resulting triaminopyrimidine is then reacted with a one-carbon electrophile, such as formic acid, formamide, or an orthoester, which reacts with the C4 and C5 diamines to form the fused imidazole ring, completing the purine core.

The general workflow for the Traube purine synthesis is summarized in the table below.

Table 2: General Stages of the Traube Synthesis for Purine Analogs

| Stage | Description | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | C5-Functionalization | NaNO₂/acid (nitrosation) | 5-nitroso-pyrimidin-4-amine derivative |

| 2 | Reduction of C5-substituent | H₂, Pd/C; (NH₄)₂S | Pyrimidine-4,5-diamine derivative |

Selective N-Alkylation and Acylation Strategies

Selective functionalization of the nitrogen atoms in this compound and related structures is critical for building more complex molecules. The molecule presents multiple potential sites for alkylation or acylation: the exocyclic C4-amino group and the ring nitrogens at N1 and N3.

N-Alkylation: The exocyclic amino group is generally more nucleophilic than the ring nitrogens, particularly when the ring nitrogens are part of an electron-deficient aromatic system. However, regioselectivity can be controlled by the reaction conditions. A key example of selectivity is seen in the synthesis of precursors for pyrrolo[2,3-d]pyrimidines, where an amine is selectively introduced at the C4 position of a di-chlorinated pyrimidine. In the reaction between 5-bromo-2,4-dichloropyrimidine and cyclopentylamine, the substitution occurs preferentially at the C4 position over the C2 position, demonstrating the higher reactivity of the C4-chloro group towards nucleophilic substitution. tandfonline.com This reaction is typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. tandfonline.com

N-Acylation: Acylation reactions with agents like acyl chlorides or anhydrides typically occur at the most nucleophilic nitrogen. For this compound, the exocyclic C4-amino group is the primary site for acylation under neutral or basic conditions. The use of a base (e.g., triethylamine, pyridine) is common to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.

The following table outlines common reagents and conditions for these selective transformations.

Table 3: Reagents for Selective N-Alkylation and Acylation

| Transformation | Reagent Class | Specific Example | Typical Conditions | Target Site |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Iodomethane, Benzyl bromide | K₂CO₃ or NaH in DMF/acetonitrile (B52724) | Exocyclic amine or ring nitrogen (condition dependent) |

| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Triethylamine or Pyridine in CH₂Cl₂/THF | Exocyclic amine |

Mechanistic Investigations of Key Transformations

The synthetic transformations described above are governed by well-established reaction mechanisms in heterocyclic chemistry.

Mechanism of Pyrrolo[2,3-d]pyrimidine Formation: The synthesis of the pyrrolo[2,3-d]pyrimidine core via Sonogashira coupling and subsequent cyclization involves two key mechanistic steps.

Sonogashira Coupling: This is a palladium- and copper-cocatalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the aryl halide (e.g., 5-bromo-N-cyclopentylpyrimidin-4-amine) to the Pd(0) catalyst. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination, which releases the final coupled product and regenerates the Pd(0) catalyst.

Intramolecular Cyclization: The subsequent formation of the pyrrole ring is an example of an intramolecular nucleophilic attack. The N-H of the pyrimidine amine or a ring nitrogen can act as the nucleophile, attacking the alkyne. This cyclization can be promoted by a base, which deprotonates the nitrogen to increase its nucleophilicity, facilitating the attack on the electron-rich alkyne system to form the five-membered pyrrole ring.

Mechanism of Traube Purine Synthesis: The Traube synthesis proceeds via a classic condensation mechanism.

Nitrosation: This is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺), generated from nitrous acid in an acidic medium, attacks the electron-rich C5 position of the pyrimidine ring.

Reduction: The nitroso group is reduced to an amine, typically through a series of two-electron reductions.

Cyclization: The final ring closure involves the nucleophilic attack of one of the newly introduced C5-amino group onto the carbonyl carbon of formic acid (or a related one-carbon electrophile), followed by an intramolecular condensation and dehydration involving the C4-amino group to form the aromatic imidazole ring.

Mechanism of N-Alkylation and N-Acylation: These reactions follow standard nucleophilic substitution pathways.

N-Alkylation: This typically proceeds via an Sₙ2 mechanism, where the nucleophilic nitrogen atom of the amino group directly displaces a halide from an alkyl halide.

N-Acylation: This is a nucleophilic acyl substitution. The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or carboxylate) to yield the final amide product.

Computational and Theoretical Studies on 6 Cyclopentylpyrimidin 4 Amine and Its Analogs

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For analogs of 6-Cyclopentylpyrimidin-4-amine, docking studies have been crucial in understanding their interactions with the ATP-binding pockets of various kinases, which are common targets for this class of compounds.

For instance, studies on pyrimidine (B1678525) derivatives targeting cyclin-dependent kinases (CDKs) reveal that the cyclopentyl group often occupies a hydrophobic pocket, contributing favorably to the binding affinity. The pyrimidine core typically forms key hydrogen bond interactions with the hinge region of the kinase, a critical interaction for inhibitory activity. Docking studies on a series of 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2, CDK4, and CDK6 inhibitors have further underscored the importance of specific substitutions on the pyrimidine ring for achieving high potency. nih.gov

In a study of 2-anilino-4-(thiazol-5-yl)-pyrimidines, flexible docking simulations were used to probe the binding sites of CDK2 and CDK7. nih.gov These simulations provided insights into the steric and electronic complementarity between the ligands and the active sites, helping to explain the basis for selective inhibition. nih.gov The calculated binding energies from these docking studies often correlate well with experimentally determined inhibitory concentrations (e.g., IC50 values), validating the predictive power of the models. nih.gov

| Compound Class | Target Protein | Key Interactions | Computational Method | Reference |

| 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | Kinases (e.g., EGFR) | Hydrophobic interactions (cyclopentyl group), Hydrogen bonds | Molecular Docking (Schrödinger Glide) | |

| 4-substituted N-phenylpyrimidin-2-amine derivatives | CDK2, CDK4, CDK6 | Not specified in detail | Molecular Docking, 3D-QSAR | nih.gov |

| 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK2, CDK7 | Steric and electronic complementarity | Flexible Docking, EasyMIFs | nih.gov |

| Chloroquine/Hydroxychloroquine Analogs | SARS-CoV-2 (6W63.pdb) | Hydrogen bonding, van der Waals forces, pi-sigma interactions | Molecular Docking (Autodock Vina) | fortuneonline.org |

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are critical for their reactivity and intermolecular interactions. rsc.org These methods can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and charge distributions. nih.gov

For pyrimidine derivatives, DFT calculations can elucidate the reactivity of different positions on the pyrimidine ring, guiding synthetic modifications. rsc.org For example, understanding the electron density can help predict which atoms are most likely to participate in hydrogen bonding or other non-covalent interactions within a protein's active site. smolecule.com Studies on related heterocyclic systems have used DFT to analyze noncovalent interactions like hydrogen and halogen bonds, which significantly influence biological activity. smolecule.com

In a study on benzenesulfonamide (B165840) incorporated Schiff's base derivatives, DFT calculations were performed to determine electronic parameters such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity index. nih.gov These parameters help to rationalize the observed biological activities and provide a theoretical basis for the structure-activity relationship. nih.gov

| Parameter | Description | Relevance | Reference |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons. | nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy orbital without electrons. | Relates to the molecule's ability to accept electrons. | nih.gov |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | An indicator of molecular reactivity and stability. | nih.gov |

| Electrostatic Potential | The charge distribution around the molecule. | Predicts sites for electrostatic and hydrogen bond interactions. | nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and bonding interactions. | Provides detailed insight into ligand-protein interactions. | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Selectivity

Molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, allowing for the analysis of conformational changes and the stability of binding interactions over time. This method is particularly valuable for understanding binding selectivity, where subtle differences in protein flexibility and ligand dynamics can have a significant impact.

MD simulations have been employed to investigate the binding selectivity of inhibitors towards different kinases, such as CDK2 and CDK6. nih.gov One study revealed that the flexibility of the protein and the conformational changes of the ligand are key determinants of selective binding. nih.gov By running simulations for hundreds of nanoseconds, researchers can observe how the ligand adapts to the binding pocket and how the protein structure responds to the ligand's presence. plos.org

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are integral to modern Structure-Activity Relationship (SAR) studies, providing a rational framework for understanding how chemical modifications to a lead compound affect its biological activity. For this compound and its analogs, computational SAR studies help to identify key structural features required for potent and selective inhibition of their targets.

By systematically modifying different parts of the molecule in silico, such as the cyclopentyl group or substituents on the pyrimidine ring, researchers can build predictive models that correlate structural properties with activity. For example, the development of 6-alkyl-2,4-diaminopyrimidines as histamine (B1213489) H4 receptor antagonists was guided by SAR studies that explored various alkyl substitutions at the 6-position of the pyrimidine ring. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that relate the chemical structures of a series of compounds to their biological activities. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. A study on 72 different 4-substituted N-phenylpyrimidin-2-amine derivatives as CDK2/4/6 inhibitors successfully used 3D-QSAR models to guide the design of more potent compounds. nih.gov

The insights gained from these computational SAR studies are invaluable for medicinal chemists, enabling them to prioritize the synthesis of compounds with a higher probability of success and accelerating the drug discovery process.

Pharmacological and Biological Research Applications of 6 Cyclopentylpyrimidin 4 Amine Derivatives Excluding Clinical Trials

Kinase Inhibition Profiles

Derivatives of 6-cyclopentylpyrimidin-4-amine have shown potent inhibitory effects on several kinase families, most notably cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). These enzymes are crucial regulators of cell cycle progression and immune signaling, respectively, making them prime targets for therapeutic intervention in various diseases.

Cyclin-Dependent Kinase (CDK) Inhibition

The inhibition of CDKs, particularly CDK4 and CDK6, is a cornerstone of the therapeutic potential of this compound derivatives. These kinases are pivotal in regulating the cell cycle, and their dysregulation is a common feature in many cancers.

Derivatives of this compound act as selective inhibitors of CDK4 and CDK6. nih.gov These kinases form complexes with D-type cyclins and are responsible for phosphorylating the retinoblastoma protein (Rb). acs.org In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.

By inhibiting CDK4/6, these compounds prevent the phosphorylation of Rb. nih.gov This maintains Rb in its active, hypophosphorylated state, where it continues to sequester E2F transcription factors. The consequence of this is a blockage of cell cycle progression at the G1/S checkpoint, leading to G1 phase cell cycle arrest and a subsequent halt in cellular proliferation. nih.govacs.orgbldpharm.com This mechanism is a key strategy in curbing the uncontrolled division of cancer cells.

The selectivity of CDK inhibitors is a critical determinant of their therapeutic index. While highly potent against CDK4 and CDK6, it is desirable for these compounds to have lower activity against other CDKs, such as CDK1 and CDK2, to minimize off-target effects. Research into 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives has highlighted the importance of the substituent at the amino position for achieving selectivity. In these studies, the substitution of a cyclopentyl group at the amino position of the thiazole (B1198619) moiety was found to provide an optimal balance of enzymatic and cellular potency, as well as selectivity for CDK4/6 over other kinases. nih.gov The replacement of the cyclopentyl group with either an aromatic phenyl group or an isopropyl group led to a decrease in both CDK4/6 inhibitory activity and antiproliferative effects. nih.gov

| Compound/Derivative Class | CDK Target(s) | Key Selectivity Findings |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4/6 | Substitution with a cyclopentyl group at the amino position of the thiazole ring is crucial for optimal CDK4/6 selectivity and potency. nih.gov |

| Pyrimidine-based inhibitors | CDK4/6 | Generally designed for high selectivity for CDK4 and CDK6 over other CDK family members like CDK1 and CDK2. |

Janus Kinase (JAK) Modulation

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are integral to the signaling pathways of numerous cytokines and growth factors. nih.gov The JAK-STAT signaling pathway, which they initiate, is central to immune responses, inflammation, and hematopoiesis. Pyrimidine-based scaffolds have been extensively investigated as inhibitors of JAKs.

While direct studies on this compound derivatives as JAK inhibitors are not extensively detailed in the provided context, research on structurally related pyrimidine (B1678525) compounds provides insights into their potential for JAK modulation. For instance, a series of pyrimidine compounds were identified as potent and selective JAK1 inhibitors. nih.gov Another study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives led to the discovery of selective JAK2 inhibitors. nih.gov These findings suggest that the pyrimidine core, a key feature of this compound, is a viable starting point for developing selective JAK inhibitors. The selectivity among the four JAK family members (JAK1, JAK2, JAK3, and TYK2) is a significant focus of this research, as different JAKs are associated with distinct signaling pathways and biological functions. nih.govnih.gov

| Derivative Class | JAK Target(s) | IC50 Values |

| Pyrimidine Compound 33 nih.gov | JAK1 | 2.1 nM |

| JAK2 | 12 nM | |

| JAK3 | 923 nM | |

| TYK2 | 12 nM | |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (Compound A8) nih.gov | JAK2 | 5 nM |

Deubiquitinating Enzyme (DUB) System Modulation

In addition to kinase inhibition, derivatives of this compound have been identified as modulators of the deubiquitinating enzyme (DUB) system. DUBs are proteases that remove ubiquitin from proteins and other molecules, playing a crucial role in regulating protein degradation and signaling pathways.

Inhibition of USP1/UAF1 Deubiquitinase Complex

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor USP1-associated factor 1 (UAF1), is a key regulator of DNA damage response pathways. researchgate.netresearchgate.net This complex is implicated in the deubiquitination of proteins such as the Fanconi anemia group D2 protein (FANCD2) and proliferating cell nuclear antigen (PCNA), which are critical for DNA repair. nih.govmdpi.com Inhibition of the USP1/UAF1 complex is therefore a promising strategy for sensitizing cancer cells to DNA-damaging agents.

A study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified a cyclopentylpyrimidine analogue (compound 45) as a potent inhibitor of the USP1/UAF1 complex. researchgate.net This finding directly links the this compound scaffold to the inhibition of this deubiquitinase complex.

| Compound Number | Modification to Pyrimidine Core | USP1/UAF1 IC50 (nM) |

| 37 | Unsubstituted | Not specified, but comparable potency to parent |

| 38 | 5-methyl | 70 |

| 39 | 6-methyl | 210 |

| 40 | 5,6-dimethyl | 120 |

| 45 | Cyclopentyl | 160 |

The data indicates that the cyclopentylpyrimidine analogue (45) maintains potent inhibitory activity against the USP1/UAF1 complex, with an IC50 value of 160 nM. researchgate.net This highlights the potential of this compound derivatives as a basis for developing novel anticancer agents that target DNA damage response pathways.

Impact on DNA Damage Response Pathways

The integrity of the genome is constantly challenged by endogenous and exogenous agents, necessitating a robust cellular response to DNA damage. The DNA damage response (DDR) is a complex network of pathways that detects DNA lesions, signals their presence, and promotes their repair. One area of investigation for derivatives of this compound is their potential to modulate these critical cellular processes.

Ubiquitinated PCNA Levels

Proliferating cell nuclear antigen (PCNA) is a key protein in DNA replication and repair. The ubiquitination of PCNA is a critical post-translational modification that acts as a molecular switch, directing the cellular machinery towards different DNA damage tolerance pathways. While specific studies directly quantifying the impact of this compound derivatives on ubiquitinated PCNA levels are not extensively detailed in publicly available literature, the broader class of pyrimidine derivatives has been a focus in the development of inhibitors for kinases involved in the DDR, such as ATR and CHK1. The modulation of these upstream kinases would invariably influence downstream events like PCNA ubiquitination. Further research is required to specifically elucidate the direct or indirect effects of this compound derivatives on this particular aspect of the DNA damage response.

Phosphodiesterase Type 4 (PDE4) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). PDE4, in particular, is specific for cAMP and is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of these cells, resulting in anti-inflammatory effects.

Derivatives of this compound have been investigated as potential PDE4 inhibitors. The pyrimidine core serves as a scaffold for the attachment of various functional groups that can interact with the active site of the PDE4 enzyme. The design of these derivatives often focuses on achieving high potency and selectivity for PDE4 over other PDE isoforms to minimize potential side effects. Research in this area involves synthesizing libraries of compounds and evaluating their inhibitory activity in biochemical assays. While specific IC50 values for this compound derivatives are proprietary or not widely published, the general principle involves modifying the cyclopentyl group and the amine at the 4-position to optimize interactions with the enzyme's binding pocket.

Ion Channel Modulation

Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. Their functions are critical for a wide range of physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion. The modulation of ion channel activity is a key strategy in the development of therapeutic agents for various diseases.

Selective Antagonism of L-Type Voltage-Gated Calcium Channels (e.g., hCa_v1.3)

L-type voltage-gated calcium channels (LTCCs) are crucial for calcium influx into cells and are involved in cardiovascular function, neuronal activity, and endocrine secretion. The Ca_v1.3 isoform is of particular interest due to its role in the central nervous system and cardiovascular system. Selective antagonists of hCa_v1.3 could offer therapeutic benefits with fewer side effects compared to non-selective calcium channel blockers.

Research has explored the potential of this compound derivatives as selective antagonists of the hCa_v1.3 channel. The design of these compounds aims to exploit structural differences between the various LTCC isoforms to achieve selectivity.

The selectivity of small molecule inhibitors for a specific ion channel isoform is often determined by subtle differences in the amino acid residues lining the binding pocket. Hydrophobic interactions play a significant role in the binding of ligands to protein targets. In the context of hCa_v1.3 channel antagonism by this compound derivatives, computational modeling and structural biology studies are employed to analyze these interactions.

The cyclopentyl group of the core structure is a key hydrophobic moiety that can engage with nonpolar residues within the channel pore. The selectivity for hCa_v1.3 over other isoforms like Ca_v1.2 can be attributed to differences in the size and nature of the amino acids in the binding site. For instance, the presence of smaller or more accommodating hydrophobic residues in the hCa_v1.3 binding pocket compared to other isoforms could favor the binding of the cyclopentyl group, leading to enhanced selectivity. The analysis of these hydrophobic interactions is a critical component of the rational design of selective hCa_v1.3 antagonists based on the this compound scaffold.

Antimicrobial Activity Studies

The emergence of drug-resistant pathogens is a major global health concern, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, including pyrimidine derivatives, have historically been a rich source of antimicrobial drugs.

Evaluation of Antifungal Properties of Derivatives

Derivatives of this compound have been synthesized and evaluated for their potential as antifungal agents. These studies typically involve screening a series of compounds against a panel of clinically relevant fungal strains. The modifications to the core structure, such as the introduction of different substituents on the pyrimidine ring or the amine group, can significantly influence the antifungal potency and spectrum of activity. While specific data on the minimum inhibitory concentrations (MICs) of this compound derivatives against various fungi are often found in specialized medicinal chemistry literature, the general approach involves structure-activity relationship (SAR) studies to identify the most promising candidates for further development.

Analytical and Spectroscopic Characterization in Pyrimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of pyrimidine (B1678525) derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the position of substituents. mdpi.comnih.gov

In the ¹H NMR spectrum of 6-Cyclopentylpyrimidin-4-amine, distinct signals corresponding to the protons of the pyrimidine ring, the cyclopentyl group, and the amine group are expected. The aromatic protons on the pyrimidine core typically appear in the downfield region. The protons of the cyclopentyl group would present as a series of multiplets in the aliphatic region of the spectrum. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their chemical shifts. The carbon atoms of the pyrimidine ring would resonate at lower field due to their aromaticity and the influence of the nitrogen atoms. The aliphatic carbons of the cyclopentyl substituent would appear at a higher field. The structural confirmation is achieved by comparing the observed chemical shifts and coupling patterns with those of known, related structures. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a 6-Substituted Pyrimidin-4-amine Scaffold Note: This table presents expected chemical shift ranges based on analogous pyrimidine structures. Actual values for this compound may vary.

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

| Pyrimidine C2-H | 8.0 - 8.5 | 155 - 160 |

| Pyrimidine C5-H | 6.0 - 6.5 | 105 - 110 |

| Amine NH₂ | 5.5 - 7.5 (broad) | - |

| Cyclopentyl CH | 3.0 - 3.5 | 40 - 45 |

| Cyclopentyl CH₂ | 1.5 - 2.2 | 25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for pyrimidine derivatives, as it typically keeps the molecule intact, allowing for the clear observation of the molecular ion peak. nih.gov

For this compound (molecular formula C₉H₁₃N₃), the expected exact mass can be precisely calculated. In positive ion mode ESI-MS, the compound would be detected as the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further confirm the structure, for instance, by showing the loss of the cyclopentyl group. nih.gov

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C₉H₁₃N₃ |

| Molecular Weight | 163.22 g/mol |

| Monoisotopic Mass | 163.1109 Da |

| Expected [M+H]⁺ Peak (ESI-MS) | ~164.1187 m/z |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. Thin-Layer Chromatography (TLC) is often used for rapid monitoring of reaction progress and for preliminary purity checks. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pyrimidine derivatives with high accuracy. nih.govresearchgate.net Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the pure compound from a mixture. nih.gov

Table 3: Illustrative HPLC Parameters for Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Spectroscopic Methods for Electronic and Vibrational Properties (e.g., UV-Vis, IR, if applicable)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show distinct bands for the N-H bonds of the primary amine, C-N bonds, and the vibrations of the pyrimidine ring. orgchemboulder.com The N-H stretching of a primary amine typically appears as two sharp bands in the 3300-3500 cm⁻¹ region. libretexts.orgspectroscopyonline.com The N-H bending vibration is found around 1600-1650 cm⁻¹. orgchemboulder.com Stretching vibrations for the C=N and C=C bonds within the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region, while C-N stretching appears at lower wavenumbers. orgchemboulder.comwpmucdn.com

Table 4: Key Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Medium-Strong |

| C=N and C=C Stretch (aromatic ring) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Aromatic systems like pyrimidine exhibit characteristic absorption bands in the UV region. researchgate.net The pyrimidine core in this compound is expected to show strong absorption, typically below 300 nm, corresponding to π→π* transitions. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the nature of the substituents on the ring. libretexts.orgresearchgate.net

Future Research Directions for 6 Cyclopentylpyrimidin 4 Amine and Its Derivatives

Exploration of Novel Bioactive Analogs

The structural framework of 6-Cyclopentylpyrimidin-4-amine provides a rich canvas for medicinal chemists to design and synthesize novel analogs with enhanced biological activity and improved pharmacokinetic profiles. Future research in this area will likely concentrate on systematic modifications of the pyrimidine (B1678525) core and the cyclopentyl and amine substituents to probe the structure-activity relationships (SAR) that govern their therapeutic effects.

A key area of investigation will be the synthesis of libraries of analogs with diverse substitutions on the pyrimidine ring. For instance, the introduction of various functional groups at the C2 and C5 positions could significantly modulate the electronic properties and steric profile of the molecule, leading to altered binding affinities for biological targets. The exploration of halogenated derivatives, particularly at the 5-position, could enhance binding interactions and improve metabolic stability.

Furthermore, modifications to the cyclopentyl group could yield valuable insights. The synthesis of analogs with different ring sizes, such as cyclobutyl or cyclohexyl moieties, or the introduction of substituents on the cyclopentyl ring itself, could fine-tune the lipophilicity and conformational flexibility of the molecule. These changes can have a profound impact on cell permeability and target engagement.

The amine at the C4 position also presents a critical point for derivatization. The synthesis of N-substituted analogs, including the incorporation of various alkyl, aryl, and heterocyclic moieties, can lead to the discovery of compounds with novel pharmacological activities. For example, a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives identified a cyclopentylpyrimidine analogue as a potent inhibitor of the USP1/UAF1 deubiquitinase complex, which is a promising target in cancer therapy.

A systematic approach to generating and screening these novel analogs against a wide range of biological targets will be crucial. High-throughput screening (HTS) campaigns, coupled with computational modeling and SAR studies, will accelerate the identification of lead compounds with therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.

Development of Advanced Synthetic Methodologies

The efficient and versatile synthesis of this compound and its derivatives is paramount for facilitating extensive medicinal chemistry efforts. While classical methods for pyrimidine synthesis are well-established, future research will focus on the development of more advanced, efficient, and environmentally benign synthetic strategies.

One promising avenue is the application of modern catalytic cross-coupling reactions to introduce the cyclopentyl group and other substituents onto the pyrimidine core. nih.gov Techniques such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings offer powerful tools for C-C and C-N bond formation, allowing for the late-stage functionalization of pyrimidine intermediates. nih.gov The development of novel catalysts and reaction conditions that are tolerant of a wide range of functional groups will be essential for building molecular complexity and diversity.

Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful technologies that can accelerate reaction times, improve yields, and enhance reaction control. The application of these techniques to the synthesis of this compound analogs will enable the rapid generation of compound libraries for biological screening.

Another area of focus will be the development of regioselective synthetic routes that allow for precise control over the substitution pattern on the pyrimidine ring. This is particularly important for generating specific isomers and avoiding tedious purification steps. The use of directing groups and the exploration of novel cyclization strategies will be key to achieving this goal.

The development of "green" synthetic methods that utilize renewable starting materials, minimize waste, and employ safer solvents will also be a priority. Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to the synthesis of complex molecules and could be explored for the preparation of chiral derivatives of this compound.

Expansion of Biological Target Identification and Validation

While some biological targets for pyrimidine derivatives are known, a significant opportunity lies in the identification and validation of novel targets for this compound and its analogs. A multi-pronged approach combining computational methods, chemical biology tools, and traditional biological assays will be instrumental in uncovering new therapeutic applications for this class of compounds.

Computational Approaches: In silico methods such as molecular docking and virtual screening can be employed to predict the binding of this compound derivatives to a wide range of protein targets. By screening large databases of protein structures, potential new targets can be identified for further experimental validation. Quantitative structure-activity relationship (QSAR) studies can also provide insights into the molecular features required for activity against specific targets. mdpi.com

Chemical Biology and Proteomics: The synthesis of tagged or biotinylated analogs of this compound can be used as chemical probes to identify their protein binding partners in complex biological systems. nih.gov Techniques such as affinity chromatography followed by mass spectrometry-based proteomics can reveal the cellular targets of these compounds, providing valuable information about their mechanism of action. nih.gov

Phenotypic Screening and Target Deconvolution: Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, can uncover unexpected biological activities. Once a bioactive compound is identified, target deconvolution strategies, including genetic and proteomic approaches, can be used to identify the molecular target responsible for the observed phenotype.

Validation of Novel Targets: Once a potential new target is identified, rigorous validation is required to confirm its role in disease and its suitability as a therapeutic target. This involves a combination of in vitro biochemical and biophysical assays to confirm direct binding and functional modulation, as well as cell-based assays and in vivo animal models to establish a clear link between target engagement and therapeutic effect.

Through these integrated approaches, the full therapeutic potential of this compound and its derivatives can be unlocked, leading to the development of novel and effective treatments for a range of human diseases.

Q & A

(Basic) What are the recommended synthetic routes for 6-Cyclopentylpyrimidin-4-amine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Condensation reactions : Cyclopentylamine is reacted with substituted pyrimidine precursors.

- Catalyzed coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to introduce the cyclopentyl group .

- Ammonia displacement : Reacting chloro- or bromo-pyrimidine intermediates with cyclopentylamine under reflux in polar aprotic solvents (e.g., DMF) .

Key parameters: Optimize reaction time (12-24 hours) and temperature (80-120°C) to maximize yield.

(Advanced) How can reaction conditions be systematically optimized to improve synthetic yield?

Methodological Answer:

Use a factorial design of experiments (DoE) to evaluate:

- Temperature gradients : Test 60°C, 80°C, and 100°C to identify exothermic/endothermic effects.

- Solvent polarity : Compare DMSO (high polarity) vs. THF (moderate polarity) for intermediate solubility.

- Catalyst loading : Vary Pd catalyst concentrations (1-5 mol%) to balance cost and efficiency.

- Workup protocols : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Document yield and purity at each step using HPLC-MS.

(Basic) What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5-2.0 ppm) and pyrimidine ring carbons (δ 150-160 ppm). Compare with reference spectra of analogous compounds .

- X-ray crystallography : Resolve bond angles and torsional strain in the cyclopentyl-pyrimidine linkage (e.g., C-C bond lengths ~1.54 Å) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

(Advanced) How can contradictions in reported biological activity data be resolved?

Methodological Answer:

Contradictions often arise from assay variability. Address this by:

- Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and positive controls (e.g., cisplatin for cytotoxicity).

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates.

- Meta-analysis : Pool data from studies using tools like RevMan, adjusting for variables like solvent (DMSO vs. saline) .

Example: If Study A reports antitumor activity (IC₅₀ = 10 µM) but Study B shows no effect, re-evaluate cell permeability using fluorescent analogs.

(Basic) What structural features influence reactivity and binding affinity?

Methodological Answer:

Key features include:

- Cyclopentyl group : Enhances lipophilicity (logP ~2.5) and steric bulk, affecting membrane permeability.

- Pyrimidine core : Acts as a hydrogen-bond acceptor via N1 and N3 atoms, critical for target engagement.

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at C2/C4 positions .

| Structural Analog | Key Modification | Impact on Reactivity |

|---|---|---|

| 6-Cyclobutyl analog | Smaller ring size | Reduced steric hindrance |

| 4-Amino-2-methylpyrimidine | Methyl substitution | Alters π-π stacking interactions |

(Advanced) What computational strategies predict target binding modes?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using PyMOL for visualization. Validate with experimental IC₅₀ correlations .

- 3D-QSAR : Build CoMFA/CoMSIA models using alignment-dependent descriptors. Training set: 20 analogs with known IC₅₀ values .

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence.

(Advanced) How to design analogs to improve metabolic stability?

Methodological Answer:

- Bioisosteric replacement : Substitute cyclopentyl with sp³-rich groups (e.g., tetrahydrofuran) to reduce CYP450 oxidation.

- Deuterium labeling : Replace vulnerable C-H bonds (e.g., cyclopentyl methyl groups) with C-D to slow metabolism .

- Prodrug strategies : Introduce phosphate esters for enhanced aqueous solubility and slow hydrolysis in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.